molecular formula C13H12N3O8PS B038208 [4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate CAS No. 117525-86-7

[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate

Cat. No.: B038208
CAS No.: 117525-86-7
M. Wt: 401.29 g/mol
InChI Key: PTCBIOYEYIKDAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various bases and acids . Major products formed from these reactions include amino derivatives, hydrazo compounds, and substituted phenyl derivatives .

Scientific Research Applications

4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate can be compared with other similar compounds, such as:

    4-(4’-Nitrophenylazo)phenyl phosphate: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.

    4-(4’-Aminophenylazo)phenyl phosphate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    4-(4’-Methylsulfonylphenylazo)phenyl phosphate: Lacks the nitro group, affecting its redox properties and biological activity.

The presence of both the nitro and methylsulfonyl groups in 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate makes it unique and versatile for various applications .

Properties

CAS No.

117525-86-7

Molecular Formula

C13H12N3O8PS

Molecular Weight

401.29 g/mol

IUPAC Name

[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C13H12N3O8PS/c1-26(22,23)13-8-10(16(17)18)4-7-12(13)15-14-9-2-5-11(6-3-9)24-25(19,20)21/h2-8H,1H3,(H2,19,20,21)

InChI Key

PTCBIOYEYIKDAH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O

Synonyms

4-(4'-nitro-2'-methylsulfonylphenylazo)phenyl phosphate
4-NMPP

Origin of Product

United States

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